4'-Bromosalicylanilide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 526279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-2-hydroxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-9-5-7-10(8-6-9)15-13(17)11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQMTUHJJPFJRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180899 |

Source

|

| Record name | 4'-Bromosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2627-77-2 |

Source

|

| Record name | 4'-Bromosalicylanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2627-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Bromosalicylanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-BROMOSALICYLANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB01387L4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Antimicrobial Arsenal: A Technical Guide to the Mechanism of Action of 4'-Bromosalicylanilide in Bacteria

Introduction

In the persistent battle against bacterial pathogens, the exploration of novel antimicrobial agents with unique mechanisms of action is paramount. Salicylanilides, a class of compounds recognized for their broad biological activities, have emerged as promising candidates.[1] This guide delves into the intricate molecular mechanisms underpinning the antibacterial efficacy of a specific derivative, 4'-bromosalicylanilide. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its multi-targeted action, supported by experimental rationale and methodologies. While the broader salicylanilide class has been studied, this guide will synthesize that knowledge to propose and detail the specific mechanisms attributable to the 4'-bromo derivative, offering a foundational understanding for future research and development.

Core Mechanism of Action: A Multi-Pronged Assault on Bacterial Viability

The antibacterial efficacy of this compound is not attributed to a single, isolated interaction but rather a sophisticated, multi-targeted assault on critical bacterial processes. This multifaceted mechanism is a key attribute, potentially mitigating the rapid development of resistance. The primary modes of action converge on the disruption of the bacterial cell membrane and the inhibition of essential enzymatic pathways.

Disruption of Bacterial Cell Membrane Integrity and Bioenergetics

A primary and well-documented mechanism for halogenated salicylanilides is the disruption of the bacterial cell membrane.[2][3] This action is twofold: compromising the physical barrier of the membrane and dissipating the vital proton motive force (PMF).

a. Compromising the Membrane Barrier: this compound, with its lipophilic nature enhanced by the bromo- and chloro-substituents, is proposed to intercalate into the bacterial cytoplasmic membrane. This insertion disrupts the ordered lipid bilayer, leading to increased membrane fluidity and permeability.[3][4] The consequence is a loss of cellular integrity, allowing the leakage of essential intracellular components such as ions (K+), metabolites, and even small proteins, ultimately leading to cell death.

b. Protonophoric Activity and Uncoupling of Oxidative Phosphorylation: Salicylanilides are classic protonophores. The phenolic hydroxyl group of this compound can be deprotonated in the relatively alkaline cytoplasm. The resulting anionic form can then translocate across the membrane, pick up a proton from the more acidic external environment, and shuttle it back into the cytoplasm, effectively short-circuiting the proton gradient established by the electron transport chain. This dissipation of the PMF uncouples oxidative phosphorylation from ATP synthesis, starving the cell of its primary energy currency.

Experimental Workflow: Assessing Membrane Disruption

The following workflow outlines key experiments to validate the membrane-disrupting activity of this compound.

Caption: Workflow for evaluating membrane integrity and proton motive force.

Protocol 1: Membrane Permeabilization Assay using SYTOX Green

-

Bacterial Preparation: Grow a mid-logarithmic phase culture of the target bacterium (e.g., Staphylococcus aureus). Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of 0.5.

-

Compound Treatment: Aliquot the bacterial suspension into a 96-well plate. Add this compound at concentrations ranging from 0.25x to 4x the previously determined Minimum Inhibitory Concentration (MIC). Include a positive control (e.g., a known membrane-disrupting agent like melittin) and a negative control (DMSO vehicle).

-

Dye Addition: Add SYTOX Green to each well to a final concentration of 1 µM. SYTOX Green is a high-affinity nucleic acid stain that only penetrates cells with compromised plasma membranes.

-

Incubation and Measurement: Incubate the plate in the dark at 37°C for 30 minutes. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 520 nm, respectively.

-

Data Analysis: An increase in fluorescence intensity directly correlates with the degree of membrane permeabilization.

Inhibition of Two-Component Regulatory Systems (TCS)

A more nuanced mechanism of action for salicylanilides is the inhibition of bacterial two-component regulatory systems (TCS).[5][6] These systems are crucial for bacteria to sense and respond to environmental changes, and they regulate a wide array of processes including virulence, antibiotic resistance, and metabolic adaptation. A TCS typically consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Salicylanilides have been shown to inhibit the autophosphorylation of the sensor kinase, thereby preventing the downstream signaling cascade.[6] By inhibiting these systems, this compound can effectively blind the bacteria to environmental cues, impairing their ability to survive and cause infection.

Signaling Pathway: Inhibition of a Generic Two-Component System

Caption: Inhibition of bacterial two-component signaling by this compound.

Inhibition of Metabolic Enzymes

Beyond signaling, salicylanilide derivatives have been found to inhibit specific metabolic enzymes that are crucial for bacterial survival, particularly under stress conditions. One such target is isocitrate lyase (ICL), a key enzyme in the glyoxylate shunt.[7][8] This pathway is essential for bacteria, like Mycobacterium tuberculosis, to metabolize fatty acids as a carbon source, a process critical for persistence within host macrophages. By inhibiting ICL, this compound could disrupt the metabolic flexibility of pathogenic bacteria, hindering their ability to establish and maintain chronic infections. While direct evidence for this compound is pending, the activity of related compounds suggests this is a plausible mechanism.[7][8]

Quantitative Data Summary

The following table presents hypothetical data from the described experimental protocols to illustrate the expected outcomes when testing an effective concentration of this compound against a susceptible Gram-positive bacterium.

| Experimental Assay | Parameter Measured | Control (Vehicle) | This compound (1x MIC) | Positive Control |

| Membrane Permeabilization | Relative Fluorescence Units (RFU) | 100 ± 15 | 2500 ± 200 | 3000 ± 250 |

| PMF Dissipation | % Decrease in Fluorescence | 2 ± 0.5% | 85 ± 5% | 90 ± 4% |

| Histidine Kinase Activity | % Inhibition of Autophosphorylation | 0% | 75 ± 8% | 95 ± 3% (Staurosporine) |

| Isocitrate Lyase Activity | % Inhibition | 0% | 60 ± 10% | 80 ± 5% (3-Nitropropionate) |

Structure-Activity Relationship (SAR)

The potent activity of this compound can be rationalized by its chemical structure. The salicylanilide core provides the essential scaffold.[5]

-

Salicyl Moiety: The phenolic hydroxyl group is critical for protonophoric activity and often for binding to enzyme active sites. Electron-withdrawing groups on this ring, such as halogens, enhance the acidity of the phenolic proton, which is favorable for its antimicrobial action.

-

Anilide Moiety: The 4'-bromo substitution on the anilide ring significantly increases the lipophilicity of the molecule.[7] This property facilitates the compound's partitioning into and across the bacterial cell membrane, a prerequisite for both membrane disruption and reaching intracellular targets. The halogen atom can also participate in halogen bonding, a specific non-covalent interaction that can enhance binding to biological targets.

Conclusion

The mechanism of action of this compound against bacteria is a compelling example of a multi-target antimicrobial strategy. Its ability to simultaneously disrupt the physical integrity and energy-generating capacity of the bacterial membrane, while also inhibiting key signaling and metabolic pathways, presents a formidable challenge to bacterial survival. This multi-pronged attack is a highly desirable trait for new antimicrobial agents, as it may slow the emergence of resistant strains. Further research to fully elucidate the specific interactions with each target will be instrumental in optimizing the therapeutic potential of this and related salicylanilide compounds.

References

-

Takeuchi, I., Yamamoto, K., Hamada, Y., & Ito, T. (1982). Synthesis and Antimicrobial Activity of Salicylanilide Derivatives. II. Yakugaku Zasshi, 102(11), 1023-1032. [Link]

-

Kratochvíl, P., Stolaříková, J., Vinšová, J., & Dolečková, I. (2014). Salicylanilide acetates: Synthesis and antibacterial evaluation. Molecules, 19(9), 13367-13384. [Link]

-

Kuneš, J., Fialová, P., Pour, M., & Waisser, K. (2007). In Vitro Antibacterial and Antifungal Activity of Salicylanilide Pyrazine-2-carboxylates. Letters in Drug Design & Discovery, 4(7), 520-524. [Link]

-

Gali, M. L., Păunescu, V., Vlase, L., Gligor, F., Araniciu, C., & Bâldea, I. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. Biomedicines, 10(5), 1153. [Link]

-

Gali, M. L., Păunescu, V., Vlase, L., Gligor, F., Araniciu, C., & Bâldea, I. (2022). Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. ProQuest. [Link]

-

Krátký, M., Vinšová, J., Novotná, E., Mandíková, J., Trejtnar, F., & Stolaříková, J. (2013). Antibacterial activity of salicylanilide 4-(trifluoromethyl)benzoates. Molecules, 18(4), 3674-3688. [Link]

-

Krátký, M., Vinšová, J., Novotná, E., Mandíková, J., Trejtnar, F., & Stolaříková, J. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)-benzoates. Sci-Hub. [Link]

-

Vinšová, J., & Krátký, M. (2013). Salicylanilide ester prodrugs as potential antimicrobial agents--a review. Mini reviews in medicinal chemistry, 13(9), 1346–1357. [Link]

-

Hlasta, D. J., Demers, J. P., Zaccardi, J. A., Riss, B. J., Johnson, G. L., & Silver, L. L. (1998). Substituted salicylanilides as inhibitors of two-component regulatory systems in bacteria. Bioorganic & medicinal chemistry letters, 8(14), 1923–1928. [Link]

-

Sheridan, A., Kavanagh, K., & Doyle, S. (2013). Antistaphylococcal activity of novel salicylanilide derivatives. Journal of applied microbiology, 115(6), 1395–1403. [Link]

-

Krátký, M., Vinšová, J., Novotná, E., Mandíková, J., Trejtnar, F., & Stolaříková, J. (2013). Antibacterial activity of salicylanilide 4-(trifluoromethyl)-benzoates. Molecules (Basel, Switzerland), 18(4), 3674–3688. [Link]

-

Woodroffe, R. C., & Wilkinson, B. G. (1968). The mechanism of the bacteriostatic action of tetrachlorosalicylanilide: a membrane-active antibacterial compound. The Journal of general microbiology, 50(3), 441–458. [Link]

-

Dombach, J. L., Quintana, J. L. J., Nagy, T. A., Wan, C., Crooks, A. L., Yu, H., Su, C. C., Shen, J., & Detweiler, C. S. (2020). A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids. PLoS pathogens, 16(12), e1009119. [Link]

-

Krátký, M., Vinšová, J., Novotná, E., Mandíková, J., Trejtnar, F., & Stolaříková, J. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. ResearchGate. [Link]

-

Dombach, J. L., Quintana, J. L. J., Nagy, T. A., Wan, C., Crooks, A. L., Yu, H., Su, C. C., Shen, J., & Detweiler, C. S. (2020). A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids. PLOS Pathogens, 16(12), e1009119. [Link]

-

Osheroff, N., Bax, B. D., & Gwynn, M. N. (2023). Actions of a Novel Bacterial Topoisomerase Inhibitor against Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enhancement of Double-Stranded DNA Breaks. International Journal of Molecular Sciences, 24(15), 12213. [Link]

-

Kim, J. H., Cho, H., & Lee, J. (2007). Membrane damage of bacteria by silanols treatment. Journal of the Mexican Chemical Society, 51(3), 159-163. [Link]

-

Hester, J. D., Frei, J. B., & Miller, M. J. (2024). Investigation of Siderophore-Platinum(IV) Conjugates Reveals Differing Antibacterial Activity and DNA Damage Depending on the Platinum Cargo. Journal of the American Chemical Society, 146(16), 11336–11346. [Link]

Sources

- 1. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mechanism of the bacteriostatic action of tetrachlorosalicylanilide: a Membrane-active antibacterial compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A small molecule that mitigates bacterial infection disrupts Gram-negative cell membranes and is inhibited by cholesterol and neutral lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. redalyc.org [redalyc.org]

- 5. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted salicylanilides as inhibitors of two-component regulatory systems in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of salicylanilide 4-(trifluoromethyl)-benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4'-Bromosalicylanilide: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for 4'-Bromosalicylanilide (N-(4-bromophenyl)-2-hydroxybenzamide), a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes predicted data based on the well-established spectroscopic characteristics of its constituent moieties and structurally analogous compounds. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this and related salicylanilide derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Salicylanilides are a class of compounds known for their wide range of biological activities, including antimicrobial and anti-inflammatory properties[1][2]. The introduction of a bromine atom at the 4'-position of the anilide ring in this compound is expected to modulate its physicochemical properties and biological efficacy. A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized this compound. This guide will provide a detailed predictive analysis of its spectral features.

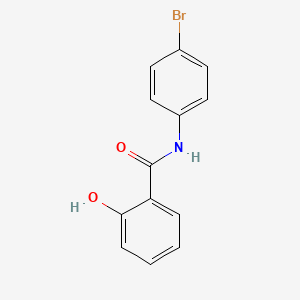

The molecular structure of this compound is presented below:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for the aromatic protons, the amide proton, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.0 | d | ~8.0 |

| H-4 | ~7.4 | t | ~7.5 |

| H-5 | ~6.9 | t | ~7.5 |

| H-6 | ~7.9 | d | ~8.0 |

| H-2', H-6' | ~7.7 | d | ~8.5 |

| H-3', H-5' | ~7.6 | d | ~8.5 |

| -NH- | ~10.0 | s | - |

| -OH | ~11.0 | s (broad) | - |

Causality of Predictions:

-

Aromatic Protons (Salicyl Ring): The protons on the salicyl ring (H-3 to H-6) are influenced by the electron-donating hydroxyl group and the electron-withdrawing amide group. H-6 is expected to be the most downfield due to its proximity to the deshielding carbonyl group.

-

Aromatic Protons (Anilide Ring): The protons on the 4-bromophenyl ring (H-2', H-3', H-5', H-6') will appear as two doublets, characteristic of a para-substituted benzene ring. The bromine atom's electronegativity and anisotropic effects will influence their chemical shifts.

-

Amide and Hydroxyl Protons: The amide (-NH-) and hydroxyl (-OH) protons are expected to be significantly downfield and appear as singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The hydroxyl proton may appear as a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~118 |

| C-2 | ~160 |

| C-3 | ~119 |

| C-4 | ~134 |

| C-5 | ~119 |

| C-6 | ~130 |

| C=O | ~165 |

| C-1' | ~138 |

| C-2', C-6' | ~122 |

| C-3', C-5' | ~132 |

| C-4' | ~117 |

Causality of Predictions:

-

Carbonyl Carbon: The amide carbonyl carbon (C=O) is expected to be the most downfield signal in the spectrum due to the strong deshielding effect of the double-bonded oxygen.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon bearing the hydroxyl group (C-2) will be significantly downfield. The carbon attached to the bromine atom (C-4') will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3400-3200 | Broad, Strong |

| N-H (amide) | ~3300 | Medium |

| C-H (aromatic) | 3100-3000 | Medium |

| C=O (amide I) | ~1650 | Strong |

| C=C (aromatic) | 1600-1450 | Medium |

| N-H bend (amide II) | ~1550 | Medium |

| C-O (hydroxyl) | ~1250 | Strong |

| C-Br | 700-500 | Medium |

Causality of Predictions:

-

O-H and N-H Stretching: The broad O-H stretch is indicative of hydrogen bonding. The N-H stretch of the secondary amide will also be present.

-

C=O Stretching: The amide I band (primarily C=O stretch) is a very strong and characteristic absorption.

-

Aromatic Region: Multiple bands corresponding to C=C stretching vibrations within the aromatic rings will be observed.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain complex vibrations, including the C-O stretch and the C-Br stretch, which are useful for confirming the overall structure.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M⁺ and M⁺+2) with nearly equal intensity.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Fragment Identity |

| 293 | 295 | [M]⁺ (Molecular Ion) |

| 172 | 174 | [Br-C₆H₄-NH]⁺ |

| 121 | - | [HO-C₆H₄-CO]⁺ |

| 93 | - | [C₆H₅O]⁺ |

Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is predicted to occur primarily through cleavage of the amide bond.

Figure 3: Predicted major fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas or liquid chromatography.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. While based on established spectroscopic principles and data from analogous compounds, experimental verification is essential for definitive structural confirmation. The provided protocols for data acquisition serve as a standardized methodology for researchers working on the synthesis and characterization of this and related compounds. This guide aims to be a valuable tool in the rational design and development of new salicylanilide-based therapeutic agents.

References

-

New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - NIH. (2025, July 2). Retrieved January 16, 2026, from [Link]

-

Synthesis and microbiological activity of some N-(2-hydroxy-4-substitutedphenyl)benzamides, phenylacetamides and furamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - MDPI. (2022, July 8). Retrieved January 16, 2026, from [Link]

-

(PDF) Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - ResearchGate. (2025, October 10). Retrieved January 16, 2026, from [Link]

-

FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis, Spectroscopic analysis (FT-IR, FT-Raman, UV, NMR), non-covalent interactions (RDG, IGM) and dynamic simulation on Bis(8-hydroxy quinoline) salicylate salicylic acid | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Acetamide, N-(4-bromophenyl)- - the NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]

-

4'-Bromo-2'-nitroacetanilide - the NIST WebBook. (n.d.). Retrieved January 16, 2026, from [Link]

-

Salicylanilide - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

In Vitro Antimicrobial Spectrum of 4'-Bromosalicylanilide: A Technical Guide for Drug Development Professionals

Introduction: Re-evaluating the Potential of Salicylanilides in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance necessitates a renewed focus on established, yet underexplored, chemical scaffolds. Salicylanilides, a class of compounds known for their diverse biological activities, represent a promising avenue for the development of novel anti-infective agents.[1] This technical guide provides an in-depth analysis of the in vitro antimicrobial spectrum of a key member of this class: 4'-Bromosalicylanilide, also known as N-(4-bromophenyl)-2-hydroxybenzamide.

Historically, halogenated salicylanilides have been utilized as anthelmintics and topical antifungals.[1][2] However, emerging research highlights their potent antibacterial and antifungal properties, particularly against clinically relevant and drug-resistant pathogens.[1] This guide will synthesize the available data on the antimicrobial profile of this compound and its close analogs, detail the rigorous methodologies for its in vitro evaluation, and explore the current understanding of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antimicrobial therapies.

Antimicrobial Spectrum of this compound and Related Compounds

The antimicrobial activity of this compound and its congeners is predominantly directed against Gram-positive bacteria, mycobacteria, and certain fungal species.[3][4] Gram-negative bacteria are generally less susceptible due to the presence of an outer membrane and efficient efflux pump systems.[3][5][6]

Antibacterial Activity

Salicylanilide derivatives have demonstrated significant efficacy against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5] The introduction of a bromine atom at the 4'-position of the aniline ring is a key structural feature contributing to this activity. Studies on a series of 4'-bromosalicylanilides have shown a correlation between their lipophilicity and their minimum inhibitory concentrations (MICs) against Actinomyces viscosus, a bacterium implicated in periodontal disease.[7]

While specific MIC values for this compound against a broad panel of bacteria are not extensively documented in publicly available literature, the data for closely related salicylanilide benzoates and 4-(trifluoromethyl)benzoates provide valuable insights into the potential of this chemical class. These derivatives exhibit MICs in the low micromolar range against various Gram-positive strains.[3][4][5]

Table 1: Representative Antibacterial Activity of Salicylanilide Derivatives

| Compound Class | Bacterial Species | MIC Range (µmol/L) | Reference(s) |

| Salicylanilide 4-(trifluoromethyl)benzoates | Gram-positive bacteria (including MRSA) | ≥ 0.49 | [3][5] |

| Salicylanilide benzoates | Gram-positive bacteria (including MRSA) | ≥ 0.98 | [4] |

| Salicylanilide 4-(trifluoromethyl)benzoates | Mycobacterium tuberculosis | 0.5 - 32 | [3][5] |

| Salicylanilide 4-(trifluoromethyl)benzoates | Mycobacterium avium | up to 32 | [3] |

| Salicylanilide 4-(trifluoromethyl)benzoates | Mycobacterium kansasii | 0.5 - 32 | [3] |

Note: The presented data is for salicylanilide derivatives and serves as an indicator of the potential activity of this compound.

Antifungal Activity

The antifungal activity of salicylanilides, including this compound derivatives, is particularly noteworthy against molds.[8] A study on salicylanilide esters with 4-(trifluoromethyl)benzoic acid, which included N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide (a close analog of this compound), revealed potent activity against a panel of fungal pathogens.[8]

Table 2: Antifungal Activity of N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide

| Fungal Species | MIC (µmol/L) |

| Aspergillus fumigatus | > 62.5 |

| Trichophyton mentagrophytes | 0.49 |

| Absidia corymbifera | 1.95 |

| Candida albicans | > 62.5 |

| Candida tropicalis | > 62.5 |

| Candida krusei | > 62.5 |

| Candida glabrata | > 62.5 |

| Cryptococcus neoformans | 31.25 |

Source: Adapted from data presented in "Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid".[8]

The data suggests that while the activity against yeasts like Candida species may be limited, the potent inhibition of filamentous fungi warrants further investigation for potential applications in treating mold infections.

Methodologies for In Vitro Antimicrobial Evaluation

A thorough and standardized in vitro evaluation is critical to accurately determine the antimicrobial profile of a test compound. The following section details the established protocols for assessing the minimum inhibitory concentration, time-kill kinetics, and anti-biofilm activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining MIC values.[9][10]

Protocol: Broth Microdilution MIC Assay

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi in a 96-well microtiter plate.

-

Inoculum Preparation: Grow the microbial culture to the mid-logarithmic phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Incubation: Inoculate the microtiter plates with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum). Incubate the plates at 35-37°C for 18-24 hours for most bacteria, and at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits microbial growth.

Causality Behind Experimental Choices: The use of standardized media and inoculum density is crucial for reproducibility and for comparing results across different studies. The 0.5 McFarland standard ensures a consistent starting number of microorganisms, which is a critical variable in susceptibility testing.

Time-Kill Kinetic Assay

Time-kill assays provide insights into the pharmacodynamic properties of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[11]

Protocol: Time-Kill Kinetic Assay

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure to Test Compound: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to the microbial suspension. Include a growth control without the compound.

-

Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture. Perform serial dilutions of these aliquots and plate them onto appropriate agar plates.

-

Colony Counting and Data Analysis: Incubate the plates until colonies are visible. Count the number of colony-forming units (CFU) for each time point and concentration. Plot the log₁₀ CFU/mL against time. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.

Causality Behind Experimental Choices: Sampling at multiple time points is essential to understand the rate and extent of microbial killing. Using concentrations relative to the MIC allows for a standardized assessment of the compound's potency.

Biofilm Disruption Assay

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which often exhibit increased resistance to antimicrobial agents.[12] The crystal violet assay is a common method to quantify the ability of a compound to disrupt pre-formed biofilms.[12]

Protocol: Crystal Violet Biofilm Disruption Assay

-

Biofilm Formation: Grow biofilms of the test microorganism in a 96-well flat-bottom plate for 24-48 hours.

-

Removal of Planktonic Cells: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

-

Treatment with Test Compound: Add fresh medium containing various concentrations of this compound to the wells with the established biofilms. Incubate for a defined period (e.g., 24 hours).

-

Staining with Crystal Violet: Wash the wells again with PBS. Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.

-

Washing and Solubilization: Remove the crystal violet solution and wash the wells with water to remove excess stain. Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to dissolve the stain bound to the biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a specific wavelength (typically around 570 nm) using a microplate reader. A decrease in absorbance compared to the untreated control indicates biofilm disruption.

Causality Behind Experimental Choices: The initial growth phase allows for the formation of a mature biofilm. The washing steps are critical to ensure that only the adherent biofilm biomass is being measured. Crystal violet stains the cells and the extracellular matrix, providing a quantitative measure of the total biofilm mass.

Mechanism of Action: A Multi-Targeted Approach

The antimicrobial activity of salicylanilides is believed to be multi-faceted, contributing to their efficacy and potentially lowering the propensity for resistance development.[1] The primary mechanisms of action include the disruption of the proton motive force (PMF) across the bacterial cell membrane and the inhibition of two-component regulatory systems.[6][13]

Disruption of the Proton Motive Force

Salicylanilides act as protonophores, dissipating the proton gradient across the bacterial cytoplasmic membrane.[6][13] This uncoupling of the electron transport chain leads to a cascade of detrimental effects, including:

-

Decreased ATP Synthesis: The disruption of the PMF inhibits ATP synthase, leading to a depletion of cellular energy.[6][13]

-

Increased Oxidative Stress: The uncoupling of electron transport can lead to the generation of reactive oxygen species (ROS), causing damage to cellular components.[6]

-

Inhibition of PMF-Dependent Processes: Many essential cellular functions, including nutrient uptake and flagellar motion, are powered by the PMF and are consequently inhibited.

In Gram-negative bacteria, the effectiveness of salicylanilides is often limited by efflux pumps that expel the compound from the cell.[6][13] However, when combined with an efflux pump inhibitor or a membrane-permeabilizing agent, their potent activity can be unmasked.[6][13]

Inhibition of Two-Component Systems

Two-component systems (TCS) are crucial for bacterial signal transduction, enabling them to sense and respond to environmental changes.[14] These systems typically consist of a sensor histidine kinase and a response regulator. Salicylanilides have been shown to inhibit the autophosphorylation of the sensor kinase, thereby disrupting downstream signaling pathways that control virulence, antibiotic resistance, and other essential cellular processes.[15]

Conclusion and Future Directions

This compound, as a representative of the salicylanilide class, demonstrates significant potential as a scaffold for the development of novel antimicrobial agents. Its potent in vitro activity against Gram-positive bacteria, including resistant strains, and certain pathogenic fungi, coupled with a multi-targeted mechanism of action, makes it an attractive candidate for further investigation.

Future research should focus on:

-

Comprehensive Spectrum Analysis: A systematic evaluation of the MIC of this compound against a broad panel of contemporary, clinically relevant bacterial and fungal isolates.

-

In Vivo Efficacy Studies: Assessment of the compound's efficacy in relevant animal models of infection to determine its therapeutic potential.

-

Toxicology and Safety Profiling: A thorough evaluation of the safety profile of this compound to ensure its suitability for therapeutic use.

-

Structure-Activity Relationship (SAR) Studies: Further optimization of the salicylanilide scaffold to enhance potency, broaden the antimicrobial spectrum, and improve pharmacokinetic properties.

The data and methodologies presented in this guide provide a solid foundation for the continued exploration of this compound and related compounds as a viable strategy in the ongoing battle against antimicrobial resistance.

References

-

Kratky, M., Vinsova, J., Novotna, E., Mandikova, J., Trejtnar, F., & Stolarikova, J. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. Molecules, 18(4), 3674–3688. [Link]

-

Kratky, M., & Vinsova, J. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. ResearchGate. [Link]

-

Sanguansermsri, P., et al. (2024). Antimicrobial activity and time-kill kinetics of Boesenbergia rotunda essential oil and geraniol alcohol against oral bacterial. Journal of Applied Pharmaceutical Science, 14(02), 143-150. [Link]

-

Ionescu, E., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. [Link]

-

Biswal, I., et al. (2016). In vitro antimicrobial susceptibility patterns of Propionibacterium acnes isolated from patients with acne vulgaris. ResearchGate. [Link]

-

Cho, J. Y., et al. (1998). Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull. PubMed. [Link]

-

Kratky, M., Vinsova, J., & Buchta, V. (2012). In vitro antibacterial and antifungal activity of salicylanilide benzoates. The Scientific World Journal, 2012, 290628. [Link]

-

Pinto, R. M. F., et al. (2021). Activity of Organoboron Compounds against Biofilm-Forming Pathogens. MDPI. [Link]

-

Kratky, M., et al. (2013). Antibacterial activity of salicylanilide 4-(trifluoromethyl)-benzoates. PubMed. [Link]

-

Kratky, M., & Vinsova, J. (2012). Salicylanilide ester prodrugs as potential antimicrobial agents--a review. PubMed. [Link]

-

Magana, M., et al. (2020). Activity of Specialized Biomolecules against Gram-Positive and Gram-Negative Bacteria. MDPI. [Link]

-

Stephenson, K., et al. (2002). Substituted Salicylanilides as Inhibitors of Two-Component Regulatory Systems in Bacteria. Journal of Medicinal Chemistry, 45(16), 3421-3424. [Link]

-

CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

-

Kratky, M., et al. (2012). Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid. Molecules, 17(8), 9475-9491. [Link]

-

Baker, P. J., et al. (1983). Potential salicylamide antiplaque agents: in vitro antibacterial activity against Actinomyces viscosus. PubMed. [Link]

-

Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Emery Pharma. [Link]

-

Stokes, J. M., et al. (2020). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. National Institutes of Health. [Link]

-

Stephenson, K., et al. (2002). Substituted salicylanilides as inhibitors of two-component regulatory systems in bacteria. PubMed. [Link]

-

Sharma, D. K., & Singh, A. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific, 4(5), 23-28. [Link]

-

Ionescu, E., et al. (2025). (PDF) Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. ResearchGate. [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

-

Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Proposed salicylanilide mechanisms of action. ResearchGate. [Link]

-

Khan, I., et al. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. MDPI. [Link]

-

A-OdEY, A. A., et al. (2021). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. National Institutes of Health. [Link]

-

ResearchGate. (2015). How can I assess biofilm formation by crystal violet binding assay?. ResearchGate. [Link]

-

Des-Sentis, B., et al. (2018). A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion. bioRxiv. [Link]

-

EUCAST. (n.d.). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(11), 5792-5795. [Link]

-

Wu, J., & Li, C. (2021). Progress Overview of Bacterial Two-Component Regulatory Systems as Potential Targets for Antimicrobial Chemotherapy. MDPI. [Link]

-

Taylor & Francis. (n.d.). Salicylanilide – Knowledge and References. Taylor & Francis. [Link]

-

iGEM. (n.d.). General Biofilm Assay Protocol. iGEM. [Link]

-

Stokes, J. M., et al. (2020). Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections. mBio, 11(5), e02153-20. [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

ResearchGate. (2025). Time-kill kinetics of antibiotics active against rapidly growing mycobacteria. ResearchGate. [Link]

-

ResearchGate. (n.d.). Antifungal activity of the halogenated salicylanilide, oxyclozanide.... ResearchGate. [Link]

-

Stephenson, K., & Hoch, J. A. (2000). The mechanism of action of inhibitors of bacterial two-component signal transduction systems. PubMed. [Link]

-

Callahan, J. E., & Castaldi, M. J. (2018). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [Link]

Sources

- 1. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro antibacterial and antifungal activity of salicylanilide benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of salicylanilide 4-(trifluoromethyl)-benzoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Potential salicylamide antiplaque agents: in vitro antibacterial activity against Actinomyces viscosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. journals.asm.org [journals.asm.org]

- 11. emerypharma.com [emerypharma.com]

- 12. ableweb.org [ableweb.org]

- 13. Mechanistic Understanding Enables the Rational Design of Salicylanilide Combination Therapies for Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The mechanism of action of inhibitors of bacterial two-component signal transduction systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 4'-Bromosalicylanilide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Scientific Rationale for Testing 4'-Bromosalicylanilide

Salicylanilides are a class of compounds known for their broad-spectrum antimicrobial properties. Among these, this compound emerges as a molecule of significant interest due to the influence of halogen substitution on its biological activity. The bromine atom at the 4'-position of the anilide ring can modulate the compound's lipophilicity and electronic properties, potentially enhancing its ability to penetrate microbial cell membranes and interact with molecular targets.[1][2] Research into various substituted salicylanilides has demonstrated their efficacy against a range of pathogens, including bacteria and fungi, making them promising candidates for further drug development.[3][4]

The core mechanism of action for salicylanilides is often multifactorial but is frequently linked to the disruption of cellular energy transduction processes. They can act as protonophores, dissipating the proton motive force across mitochondrial or bacterial membranes, which is essential for ATP synthesis. This disruption of energy metabolism is a key element of their antimicrobial effect.

Accurate and reproducible antimicrobial susceptibility testing (AST) is the cornerstone of evaluating the potential of new antimicrobial agents like this compound. Standardized protocols are essential for determining the potency of the compound, understanding its spectrum of activity, and providing a basis for comparison with existing antimicrobial drugs. This document provides a detailed protocol for determining the antimicrobial susceptibility of this compound, grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8]

Principle of the Assay: Broth Microdilution for MIC Determination

The most common and standardized method for determining the quantitative susceptibility of a microorganism to an antimicrobial agent is the broth microdilution method.[9][10] This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

The assay involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is then added to each well. After incubation, the wells are examined for visible signs of microbial growth (turbidity). The MIC value is a critical parameter for assessing the antimicrobial potency of a compound.

The choice of the broth microdilution method is based on its ability to provide a quantitative result (the MIC value), its scalability for testing multiple compounds and isolates, and its alignment with international standards set by CLSI and EUCAST.[10][11]

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Detailed Protocol: Broth Microdilution for this compound

This protocol is based on the CLSI M07 guidelines for broth dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[7]

Materials and Reagents

-

This compound (MW: 292.13 g/mol )[12]

-

Dimethyl sulfoxide (DMSO), sterile

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

-

96-well, sterile, clear, flat-bottom microtiter plates

-

Sterile, disposable reagent reservoirs

-

Multichannel and single-channel pipettes with sterile tips

-

Bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli)

-

Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)[13][14]

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Incubator (35 ± 2°C)

-

Microplate reader (optional)

Step-by-Step Methodology

Part 1: Preparation of this compound Stock Solution

-

Weighing the Compound: Accurately weigh a sufficient amount of this compound powder.

-

Solubilization: Due to the expected low aqueous solubility of salicylanilides, dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or approximately 34.2 mM). Ensure complete dissolution.

-

Sterilization: While the DMSO stock is considered self-sterilizing, subsequent dilutions should be performed under aseptic conditions.

Part 2: Preparation of Bacterial Inoculum

-

Subculture: From a stock culture, streak the test and QC bacterial strains onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate at 35 ± 2°C for 18-24 hours to obtain isolated colonies.

-

Inoculum Suspension: Select 3-5 well-isolated colonies of the same morphological type and transfer them to a tube containing sterile saline or PBS.

-

Standardization: Vortex the suspension and adjust its turbidity to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). The suspension should be used within 15 minutes of preparation.

-

Final Inoculum Dilution: Prepare a 1:100 dilution of the standardized suspension in sterile CAMHB. This will result in a bacterial concentration of approximately 1-2 x 10⁶ CFU/mL. This is the final inoculum to be used in the assay.

Part 3: Preparation of the Microtiter Plate (Serial Dilutions)

-

Plate Layout: Design the plate layout to include the test compound dilutions, a positive control (growth control), and a negative control (sterility control).

-

Broth Dispensing: Add 50 µL of sterile CAMHB to all wells of the 96-well plate, except for the first column of each row being tested.

-

Compound Addition: In the first well of each test row, add 100 µL of the working solution of this compound (prepared by diluting the stock solution in CAMHB to twice the highest desired final concentration).

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second well of the same row. Mix the contents by pipetting up and down. Continue this process across the plate to the desired final concentration, discarding the last 50 µL from the final well in the dilution series. This will create a concentration gradient of this compound in a volume of 50 µL per well.

Part 4: Inoculation and Incubation

-

Inoculation: Add 50 µL of the final diluted bacterial inoculum (from Part 2, step 4) to each well, including the positive control wells. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

Controls:

-

Positive Control: Wells containing 50 µL of CAMHB and 50 µL of the final bacterial inoculum.

-

Negative Control: Wells containing 100 µL of sterile CAMHB only.

-

-

Incubation: Cover the plate with a lid and incubate at 35 ± 2°C in ambient air for 16-20 hours.

Part 5: Reading and Interpreting the Results

-

Visual Inspection: After incubation, visually inspect the plate from the bottom using a reading mirror. The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth). A small, faint button of cells at the bottom of the well should be disregarded.

-

Instrumental Reading (Optional): A microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.

-

Quality Control: The results are considered valid if:

Data Presentation and Interpretation

The results of the MIC testing should be tabulated for clarity and comparison.

| Microorganism | QC Strain | This compound MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) | QC Reference Antibiotic MIC Range (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 2 | 0.5 (Vancomycin) | 0.5 - 2 |

| Escherichia coli | ATCC 25922 | 16 | 0.25 (Ciprofloxacin) | 0.12 - 0.5 |

| Pseudomonas aeruginosa | ATCC 27853 | >64 | 1 (Ciprofloxacin) | 0.25 - 1 |

| Enterococcus faecalis | ATCC 29212 | 4 | 2 (Vancomycin) | 1 - 4 |

| Candida albicans | ATCC 90028 | 1 | 0.5 (Fluconazole) | 0.25 - 1 |

Note: The MIC values for this compound in this table are illustrative. The reference antibiotic MICs and QC ranges are based on established CLSI/EUCAST data.

Self-Validating System: The Role of Quality Control

A robust AST protocol must be a self-validating system. This is achieved through the stringent use of quality control measures.

-

QC Strains: The inclusion of well-characterized QC strains, such as those from the American Type Culture Collection (ATCC), is mandatory.[13][15] These strains have a known and predictable susceptibility profile to standard antimicrobial agents.

-

Reference Agents: Testing a reference antimicrobial agent with a known QC range alongside this compound verifies the entire testing process, including the medium, inoculum preparation, and incubation conditions.

-

Purity Checks: Subcultures of the inoculum should be streaked onto agar plates to confirm the purity of the test organism and to ensure that the colony count is within the expected range.

-

Regular Monitoring: Laboratories should monitor QC results over time to detect any shifts or trends that may indicate a systematic error in the testing procedure.

Caption: Self-validating system for antimicrobial susceptibility testing.

Conclusion and Future Directions

This document provides a comprehensive and detailed protocol for the antimicrobial susceptibility testing of this compound using the broth microdilution method. By adhering to the principles and practices outlined by CLSI and EUCAST, researchers can generate reliable and reproducible data on the antimicrobial potency of this compound. The determination of MIC values is a critical first step in the evaluation of any potential new antimicrobial agent.

Further studies could involve determining the Minimum Bactericidal Concentration (MBC) to assess whether this compound is bacteriostatic or bactericidal, time-kill kinetic studies to understand the dynamics of its antimicrobial activity, and synergy testing in combination with existing antibiotics.

References

-

Vinšová, J., Imramovský, A., Buchta, V., Čečková, M., Doležal, M., Štaud, F., Jampílek, J., & Kaustová, J. (2007). Salicylanilide Acetates: Synthesis and Antibacterial Evaluation. Molecules, 12(1), 1-12. [Link]

-

Kráľová, K., Šeršeň, F., & Sersen, F. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. Molecules, 18(3), 3675-3693. [Link]

-

Kratky, M., Vinsova, J., & Stolarikova, J. (2016). Salicylanilide N-monosubstituted carbamates: Synthesis and in vitro antimicrobial activity. Bioorganic & Medicinal Chemistry, 24(6), 1264-1273. [Link]

-

Clinical & Laboratory Standards Institute (CLSI). Home Page. [Link]

-

European Society of Clinical Microbiology and Infectious Diseases (ESCMID): European Committee on Antimicrobial Susceptibility Testing (EUCAST). Home Page. [Link]

-

Univerzita Komenského. (n.d.). Antimicrobial susceptibility testing - methods. [Link]

-

Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2021). Clinical Breakpoint Tables. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Bacteria. [Link]

-

Clinical & Laboratory Standards Institute (CLSI). (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

Kim, Y. K., Lee, W. G., & Park, Y. J. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(6), 559–564. [Link]

-

Vinšová, J., Imramovský, A., Buchta, V., Čečková, M., Doležal, M., Štaud, F., Jampílek, J., & Kaustová, J. (2007). Salicylanilide acetates: synthesis and antibacterial evaluation. Molecules, 12(1), 1-12. [Link]

-

National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). MIC Determination. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. [Link]

-

British Society for Antimicrobial Chemotherapy (BSAC). (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). Home Page. [Link]

-

Clinical & Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

-

ARUP Laboratories. (n.d.). Antimicrobial Susceptibility - MIC, Individual | ARUP Laboratories Test Directory. [Link]

-

ResearchGate. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023, June 14). EUCAST Frequently Asked Questions. [Link]

-

ResearchGate. (n.d.). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates. [Link]

-

World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

U.S. Food & Drug Administration (FDA). (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

-

Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6. [Link]

-

Patel, J. B. (2023, June 3). What Does Reference AST Mean to Me? [Presentation]. CLSI Educational Symposium. [Link]

-

Podnieks, E., & Gavan, T. L. (1971). Reproducibility of Control Strains for Antibiotic Susceptibility Testing. Applied Microbiology, 22(5), 720–723. [Link]

-

PubChem. (n.d.). 4,4',5-Tri-bromosalicylanilide. [Link]

Sources

- 1. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)benzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salicylanilide N-monosubstituted carbamates: Synthesis and in vitro antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Salicylanilide acetates: synthesis and antibacterial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 6. ESCMID: EUCAST [escmid.org]

- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 8. EUCAST: EUCAST - Home [eucast.org]

- 9. m.youtube.com [m.youtube.com]

- 10. EUCAST: MIC Determination [eucast.org]

- 11. nih.org.pk [nih.org.pk]

- 12. This compound | 2627-77-2 [chemicalbook.com]

- 13. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 14. szu.gov.cz [szu.gov.cz]

- 15. Reproducibility of Control Strains for Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4'-Bromosalicylanilide as a Potential Enzyme Inhibitor

Introduction: Exploring the Inhibitory Potential of 4'-Bromosalicylanilide

This compound is a halogenated salicylanilide, a class of compounds recognized for a diverse range of biological activities. While the specific enzymatic targets of this compound are still under active investigation, emerging research into structurally related halogenated salicylanilides suggests a strong potential for enzyme inhibition. This document provides a detailed guide for researchers, scientists, and drug development professionals on how to investigate this compound as a potential enzyme inhibitor, with a specific focus on its hypothesized activity against Ubiquitin Specific Protease 8 (USP8), a key deubiquitinating enzyme (DUB) implicated in various cellular processes and disease states.

The ubiquitin-proteasome system is a critical pathway for protein degradation and signaling, and DUBs play a crucial role in reversing ubiquitination, thereby regulating the fate and function of their substrate proteins. Dysregulation of DUB activity has been linked to numerous pathologies, including cancer and neurodegenerative diseases, making them attractive targets for therapeutic intervention. This application note will provide a comprehensive framework for characterizing the inhibitory effects of this compound on a representative DUB, USP8.

Hypothesized Mechanism of Action: Inhibition of USP8 Catalytic Activity

Based on studies of similar halogenated salicylanilides, it is hypothesized that this compound may act as an inhibitor of the catalytic activity of USP8. The proposed mechanism involves the interaction of the compound with the catalytic domain of the enzyme, potentially through non-covalent interactions with key amino acid residues in the active site. This binding is thought to prevent the access of the ubiquitin substrate to the catalytic triad of USP8, thereby inhibiting the hydrolysis of the isopeptide bond between ubiquitin and the target protein.

The inhibition of USP8 can have significant downstream effects on cellular signaling pathways. For instance, USP8 is known to regulate the levels of several important proteins, including the epidermal growth factor receptor (EGFR). By inhibiting USP8, this compound could potentially lead to the increased ubiquitination and subsequent degradation of EGFR, thereby modulating EGFR-driven signaling pathways.

Figure 1. Hypothesized inhibition of the USP8 deubiquitination pathway by this compound.

Experimental Protocols

Materials and Reagents

-

This compound (ensure high purity, >98%)

-

Recombinant human USP8 catalytic domain (USP8-CD)

-

Ubiquitin-Rhodamine 110 (Ub-Rho110) or Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) fluorescent substrate

-

Dimethyl sulfoxide (DMSO), molecular biology grade

-

Assay Buffer: 40 mM Tris-HCl, pH 7.4, 0.5 mg/mL ovalbumin, 5.5 mM L-Cysteine-HCl

-

96-well, black, flat-bottom microplates

-

Fluorescence microplate reader

Preparation of Stock Solutions

-

This compound Stock Solution (10 mM):

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the powder in 100% DMSO to a final concentration of 10 mM.

-

Vortex thoroughly to ensure complete dissolution. Sonication may be required.[1]

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Enzyme Working Solution (e.g., 80 nM USP8-CD):

-

Dilute the stock solution of recombinant USP8-CD in cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay.[2]

-

Keep the enzyme solution on ice until use.

-

-

Substrate Working Solution (e.g., 200 nM Ub-Rho110):

In Vitro USP8 Inhibition Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Sources

- 1. Tribromsalan | 3,5,4'-Tribromosalicylanilide | TargetMol [targetmol.com]

- 2. biorxiv.org [biorxiv.org]

- 3. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of 4'-Bromosalicylanilide in Cancer Research: A Technical Guide for Preclinical Evaluation

Introduction: The Therapeutic Potential of Salicylanilides in Oncology

Salicylanilides, a class of compounds characterized by a 2-hydroxy-N-phenylbenzamide scaffold, have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[1][2][3] Historically utilized as anthelmintic agents in both human and veterinary medicine, recent research has illuminated their potential as potent anticancer agents.[4][5] This has led to a surge in drug repurposing efforts, with compounds like niclosamide being extensively studied for their oncological applications.[3][4]

The anticancer effects of salicylanilides are multifaceted, stemming from their ability to modulate a variety of critical cellular processes.[3][5] Key mechanisms of action include the uncoupling of mitochondrial oxidative phosphorylation and the modulation of pivotal signaling pathways frequently dysregulated in cancer, such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB.[3][4][5] These molecular interventions can culminate in the induction of cell cycle arrest, apoptosis, and autophagy in tumor cells.[4][6]

This application note focuses on a specific halogenated derivative, 4'-Bromosalicylanilide (also known as N-(4-bromophenyl)-2-hydroxybenzamide). While the broader salicylanilide class shows considerable promise, specific preclinical data on the anticancer activities of this compound are not extensively documented in publicly available literature. Therefore, this guide serves a dual purpose: to summarize the known anticancer mechanisms of the salicylanilide family and to provide detailed, field-proven protocols for researchers to independently evaluate the therapeutic potential of this compound in a cancer research setting. By following these methodologies, investigators can generate robust, validated data to elucidate the specific efficacy and mechanism of action of this compound.

Chemical Structure and Properties of this compound

| Compound Name | This compound |

| Synonyms | N-(4-bromophenyl)-2-hydroxybenzamide |

| Molecular Formula | C₁₃H₁₀BrNO₂ |

| Molecular Weight | 292.13 g/mol |

| CAS Number | 2578-75-8 |

| Chemical Structure |  |

Anticipated Mechanisms of Action: Insights from the Salicylanilide Class

Based on extensive research into structurally related salicylanilides, this compound is hypothesized to exert its anticancer effects through the modulation of key signaling pathways that are fundamental to tumor cell proliferation, survival, and metastasis.[3][4][5] The following sections detail these potential mechanisms and provide a rationale for their investigation.

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers, promoting tumor cell proliferation, survival, and invasion.[7] Salicylanilide derivatives have been reported to inhibit the STAT3 signaling pathway.[7] This inhibition is thought to occur through the suppression of STAT3 phosphorylation, which is a critical step for its dimerization, nuclear translocation, and subsequent transcriptional activity.[4] The therapeutic potential of targeting STAT3 is significant, as its inhibition can lead to tumor apoptosis and growth inhibition.[7]

Figure 3: General workflow for in vitro evaluation of this compound.

PART 2: In Vivo Evaluation

Following promising in vitro results, the anticancer efficacy of this compound should be evaluated in a preclinical animal model.

Protocol 5: Xenograft Tumor Model

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.

-

Compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer this compound via an appropriate route (e.g., intraperitoneal or oral gavage) at various doses. The control group should receive the vehicle.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Data Interpretation and Future Directions

The data generated from these protocols will provide a comprehensive initial assessment of the anticancer potential of this compound. Positive results, such as potent cytotoxicity against cancer cell lines, induction of apoptosis, and in vivo tumor growth inhibition, would warrant further investigation.